N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide

Description

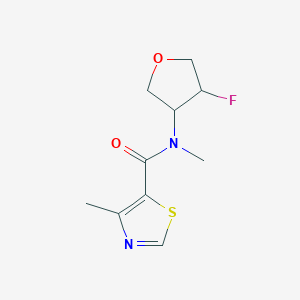

N-(4-Fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a central thiazole ring substituted with a carboxamide group at position 3. The carboxamide nitrogen is further modified with a 4-fluorooxolan-3-yl group and a methyl substituent, while position 4 of the thiazole bears an additional methyl group. The fluorine atom in the oxolane (tetrahydrofuran) ring enhances lipophilicity and metabolic stability, while the dimethyl groups influence steric and electronic properties. This compound belongs to a broader class of thiazole carboxamides, which are widely explored in medicinal chemistry for their diverse biological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S/c1-6-9(16-5-12-6)10(14)13(2)8-4-15-3-7(8)11/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLMBDPYZYRJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N(C)C2COCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

Introduction of the Fluorinated Oxolane Moiety: The fluorinated oxolane ring can be synthesized through the fluorination of an oxolane precursor using reagents like diethylaminosulfur trifluoride (DAST).

Coupling Reaction: The final step involves coupling the fluorinated oxolane with the thiazole ring through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom in the oxolane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could act as an inhibitor of a key enzyme in a metabolic pathway, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dasatinib (BMS-354825)

Structure :

- Core : Thiazole-5-carboxamide.

- Substituents: N-(2-Chloro-6-methylphenyl) group. 2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino] side chain.

Comparison :

- Similarities : Both compounds share the thiazole-5-carboxamide backbone, a critical pharmacophore for kinase inhibition .

- Differences :

- Substituent Complexity : Dasatinib’s pyrimidine-piperazine side chain enhances solubility and target binding (e.g., Src kinase), whereas the target compound’s 4-fluorooxolan group introduces conformational rigidity and fluorine-mediated electronic effects.

- Biological Activity : Dasatinib is a clinically approved pan-Src kinase inhibitor (IC₅₀ ~ 0.5 nM for Bcr-Abl), while the target compound’s activity remains uncharacterized in the provided evidence.

- Synthesis : Dasatinib’s synthesis involves multi-step coupling of thiazole and pyrimidine precursors , whereas the target compound likely employs carbodiimide-mediated amidation (e.g., EDCI/HOBt) based on analogous protocols .

5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamide Derivatives ()

Structure :

- Core : Pyrazole-4-carboxamide.

- Substituents : Chlorine at position 5, methyl at position 3, and aryl groups at positions 1 and 3.

Comparison :

- Heterocycle : The target compound’s thiazole ring vs. pyrazole in derivatives 3a–3p.

- Bioactivity : Derivatives 3a–3p exhibit moderate yields (62–71%) and melting points (123–183°C), but their biological data are unspecified. The thiazole core in the target compound may confer distinct electronic properties, influencing binding to targets like kinases or proteases .

Anticancer Thiazole Derivatives ()

Structure :

- Examples : Compounds 7b (IC₅₀ = 1.61 µg/mL) and 11 (IC₅₀ = 1.98 µg/mL) feature thiazole rings fused with hydrazone or thiadiazole moieties.

Comparison :

- Substituent Impact : The target compound’s 4-fluorooxolan group may improve metabolic stability compared to the hydrazone-based derivatives, which are prone to hydrolysis.

- Activity : While compounds 7b and 11 show potent activity against HepG-2 cells, the target compound’s efficacy would depend on the interplay between its fluorine substituent and dimethyl groups .

Physicochemical and Pharmacokinetic Trends

Key Observations :

- Fewer hydrogen bond acceptors may limit target engagement compared to Dasatinib’s piperazine-pyrimidine system .

Biological Activity

N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 244.29 g/mol

- CAS Number : 2199751-91-0

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a fluorine atom and an oxolane moiety contributes to its pharmacological profile.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

| Study | Organism | Activity | Mechanism |

|---|---|---|---|

| Villemagne et al. (2020) | Mycobacterium tuberculosis | Potent inhibition (EC = 0.072 µM) | EthR inhibitor |

| Parikh et al. (2020) | Mycobacterium tuberculosis | MIC = 0.25 µg/mL | Disruption of metabolic pathways |

Anti-Cancer Activity

Thiazole derivatives have been explored for their anti-cancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. The thiazole ring's electron-withdrawing properties may enhance the compound's interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

- Anti-Tubercular Activity : A study by Parikh et al. (2020) demonstrated that specific thiazole compounds showed promising anti-tubercular activity against resistant strains of Mycobacterium tuberculosis. The compounds exhibited excellent pharmacokinetic profiles with favorable half-lives and solubility characteristics.

- Neurodegenerative Disorders : Research investigating novel thiazole derivatives has indicated potential efficacy in treating neurodegenerative diseases. These compounds showed neuroprotective effects and were able to modulate pathways associated with neuroinflammation.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.